2-(4-{2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide
Description
This compound belongs to the chromenopyrrole family, characterized by a fused chromene (benzopyran) and pyrrole ring system. The structure features a 4-methoxyphenylethyl substituent at position 2 of the chromenopyrrole core, a methyl group at position 7, and a phenoxyacetamide side chain. The 4-methoxy group may enhance lipophilicity and metabolic stability compared to non-substituted analogs, as suggested by studies on related 2-(2-phenylethyl)chromones from Aquilaria sinensis (Chinese agarwood) .
Properties
Molecular Formula |
C29H26N2O6 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
2-[4-[2-[2-(4-methoxyphenyl)ethyl]-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide |
InChI |
InChI=1S/C29H26N2O6/c1-17-3-12-23-22(15-17)27(33)25-26(19-6-10-21(11-7-19)36-16-24(30)32)31(29(34)28(25)37-23)14-13-18-4-8-20(35-2)9-5-18/h3-12,15,26H,13-14,16H2,1-2H3,(H2,30,32) |
InChI Key |
UKACVVCHMMLAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)OCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the chromeno-pyrrol core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 4-methoxyphenyl ethyl ketone and methyl acetoacetate under acidic or basic conditions.
Introduction of the methoxyphenyl groups: This step involves the use of reagents like 4-methoxyphenyl boronic acid in a Suzuki coupling reaction.
Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-{2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-{2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The compound is compared below with structurally related chromenopyrroles and chromones, focusing on substituent variations and their implications:
Key Observations:
Substituent Effects on Bioactivity: The 4-methoxyphenylethyl group in the target compound and related chromones (e.g., compound V from ) correlates with enhanced bioactivity due to improved membrane permeability and electron-donating effects.
Side Chain Modifications: The phenoxyacetamide moiety in the target compound may mimic peptide bonds, enabling interactions with proteases or kinases. This contrasts with simpler chromones lacking extended side chains .
Synthetic vs. Natural Derivatives: Natural chromones from Aquilaria sinensis (e.g., 6-hydroxy-2-phenylethyl derivatives) exhibit antioxidant properties , whereas synthetic chromenopyrroles (e.g., PubChem entry ) are optimized for pharmacological potency.
Research Findings and Mechanistic Insights
- Metabolic Stability : Methoxy groups (as in the target compound) reduce oxidative metabolism compared to hydroxylated analogs, as demonstrated in studies of 2-phenylethylchromones .
- Solubility: The acetamide side chain likely improves aqueous solubility relative to non-polar derivatives, though this remains untested for the target compound.
- Structural Analogues in Patents: Complex derivatives in recent patents (e.g., EP 4 374 877 A2 ) feature diazaspiro and trifluoromethyl groups but lack the chromenopyrrole core, highlighting the uniqueness of the target compound’s scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
